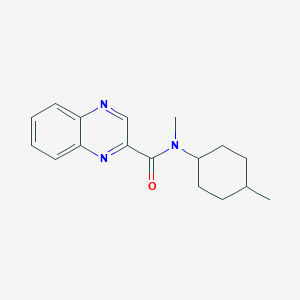![molecular formula C17H26N2O B7540293 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the substituted cathinone class of drugs. It is a designer drug that is often sold as a research chemical or a legal high. Dibutylone has been found to have similar effects to other cathinones such as MDPV and methylone.
Wirkmechanismus
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one acts on the central nervous system by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to an increase in their concentrations in the synaptic cleft, resulting in increased neurotransmission and stimulation of the central nervous system. 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one also acts as a monoamine oxidase inhibitor, which further increases the concentrations of these neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one are similar to those of other cathinones. It has been found to cause increased heart rate, blood pressure, and body temperature. It also causes stimulation, euphoria, and increased sociability. 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one has been found to have a high potential for abuse and dependence.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one has been used in scientific research to study its effects on the central nervous system. One advantage of using 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one in lab experiments is that it is relatively easy to synthesize and obtain. However, one limitation of using 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one in lab experiments is that it has a high potential for abuse and dependence, which can make it difficult to control for confounding variables.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one. One area of research could be to study its long-term effects on the central nervous system. Another area of research could be to study its effects on different neurotransmitter systems in the brain. Additionally, research could be done to develop new drugs based on the structure of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one that have fewer side effects and a lower potential for abuse and dependence.
Conclusion
In conclusion, 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one is a synthetic cathinone that has been used in scientific research to study its effects on the central nervous system. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and has been found to cause increased heart rate, blood pressure, and body temperature. 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one has a high potential for abuse and dependence, which can make it difficult to control for confounding variables in lab experiments. There are several future directions for research on 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one, including studying its long-term effects on the central nervous system and developing new drugs based on its structure.
Synthesemethoden
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one can be synthesized using a variety of methods. One of the most common methods is the Friedel-Crafts reaction, which involves the reaction of 2,3-dimethylphenylacetonitrile with ethyl chloroacetate in the presence of aluminum chloride. The resulting product is then reduced using sodium borohydride to yield 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one.
Wissenschaftliche Forschungsanwendungen
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means that it inhibits the reuptake of these neurotransmitters in the brain. This leads to an increase in their concentrations in the synaptic cleft, resulting in increased neurotransmission and stimulation of the central nervous system.
Eigenschaften
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-5-13(2)17(20)19-11-9-18(10-12-19)16-8-6-7-14(3)15(16)4/h6-8,13H,5,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNJQPFNVDJTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCN(CC1)C2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


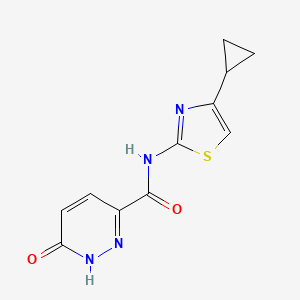

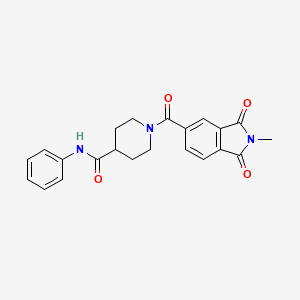
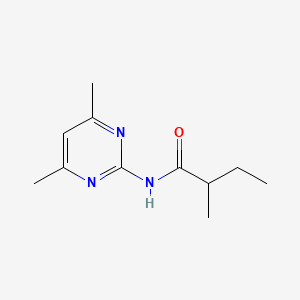
![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
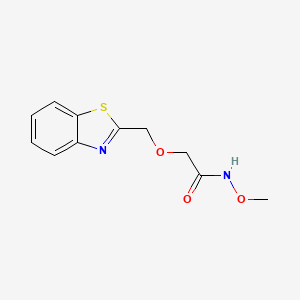

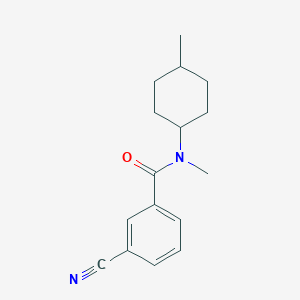
![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)
